molecular formula C19H16ClNO3 B3379990 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one CAS No. 1803583-83-6

1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one

Cat. No.: B3379990
CAS No.: 1803583-83-6
M. Wt: 341.8 g/mol
InChI Key: ZRTMXAYRUPYHPP-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one is a synthetic organic compound featuring a quinoline core substituted with a chlorine atom at position 2 and a methoxy group at position 2. The quinoline moiety is linked via a methoxy bridge to a 3-methoxyphenylacetophenone group. Its synthesis likely involves O-alkylation or condensation reactions, similar to structurally related compounds .

Properties

IUPAC Name

1-[4-[(2-chloroquinolin-3-yl)methoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12(22)13-7-8-17(18(10-13)23-2)24-11-15-9-14-5-3-4-6-16(14)21-19(15)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTMXAYRUPYHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC3=CC=CC=C3N=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166757
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-83-6
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a regioselective O-alkylation reaction[_{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-[(2-chloroquinolin-3-yl ...](https://link.springer.com/article/10.1007/s11164-011-0447-z). One common method involves reacting 2-chloroquinoline-3-carbaldehyde with 1-(3-methoxyphenyl)ethan-1-one in the presence of a suitable catalyst, such as silver nanoparticles, under reflux conditions in a solvent like DMSO[{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... This reaction forms the desired product with high selectivity and yield[{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The chloroquinoline moiety can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloroquinoline position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-hydroxyphenyl}ethan-1-one.

  • Reduction: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-amine.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has shown potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication[_{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II[_{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... This enzyme is crucial for DNA replication and cell division, and its inhibition leads to the disruption of these processes, resulting in cell death. The molecular targets and pathways involved include DNA binding and interference with the enzyme's activity.

Comparison with Similar Compounds

Quinoline-Based Analogues

1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone
  • Structural Differences: Incorporates a second quinoline ring substituted with chlorine (position 6), a methyl group (position 6), and a phenyl group (position 4).
  • Key Data : Crystallographic studies confirm bond lengths and angles consistent with related structures, suggesting similar stability and electronic properties .
Iloperidone (1-[4-[3-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone)
  • Structural Differences: Replaces the quinoline group with a 6-fluorobenzoisoxazole-piperidine moiety.
  • Key Data: Approved as an antipsychotic (CAS: 133454-47-4), highlighting the pharmacological impact of substituting quinoline with a basic heterocycle (piperidine) and fluorinated benzisoxazole .
  • Implications : Demonstrates that modifying the heterocyclic core can shift activity from antimicrobial to CNS-targeted applications.

Heterocyclic Substitutions Beyond Quinoline

1-(4-(Dibenzo[b,f][1,4]thiazepin-11-yloxy)-3-methoxyphenyl)ethan-1-one
  • Structural Differences: Quinoline replaced with dibenzo[b,f][1,4]thiazepine, a sulfur- and nitrogen-containing heterocycle.
  • Key Data : Synthesized in 82.36% yield via reflux in alkaline conditions. Exhibits antimicrobial activity, with elemental analysis (C, 70.01%; H, 3.32%; N, 3.71%) confirming purity .
  • Implications: The sulfur atom may enhance binding to bacterial enzymes, suggesting a broader antimicrobial spectrum than quinoline derivatives.

Substituent Position and Functional Group Variations

1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one
  • Structural Differences: Replaces the quinoline-methoxy group with a hydroxyl group at position 2 and chlorine at position 3.
  • Key Data : Molecular weight 200.62 (C9H9ClO3). The hydroxyl group increases polarity, likely improving aqueous solubility compared to the target compound .
  • Implications : Functional group positioning significantly alters physicochemical properties, impacting bioavailability.
RCS-8 Regioisomers
  • Structural Differences : Methoxy group on the benzyl ring varies (ortho, meta, para). Example: 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(3-methoxyphenyl)ethan-1-one.
  • Key Data : Mass spectrometry distinguishes regioisomers via fragment ions (e.g., 91.0542 m/z for ortho-methoxy). The 3-methoxy isomer shows distinct fragmentation patterns .
  • Implications : Methoxy position affects metabolic stability and receptor binding, relevant for optimizing the target compound’s substituents.

Biological Activity

1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumoral properties, supported by various research findings.

Chemical Structure

The chemical structure of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one is characterized by the presence of a chloroquinoline moiety, which is known for its bioactivity. The structural formula can be represented as follows:

C18H18ClNO3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

Antibacterial Activity

Research indicates that 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one exhibits significant antibacterial properties. In a study assessing various compounds, it was found to have notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Pseudomonas aeruginosa0.050

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was tested against various fungal strains, showing efficacy with MIC values ranging from 0.020 to 0.100 mg/mL against common pathogens such as Candida albicans and Aspergillus niger. The results are summarized in the table below:

Fungal StrainMIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.050

The antifungal properties indicate its potential use in treating fungal infections, particularly in immunocompromised patients .

Antitumoral Activity

The antitumoral potential of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one has also been explored. In vitro studies showed that the compound inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activities of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one are likely attributed to its ability to interact with specific biological targets within microbial and cancer cells. Its structure allows it to penetrate cell membranes effectively, leading to disruption of cellular processes.

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections highlighted the efficacy of a related compound in reducing bacterial load significantly after treatment with a dosage regimen similar to that proposed for this compound.
  • Case Study on Antifungal Treatment : In a cohort study focusing on patients with systemic fungal infections, administration of compounds with similar structures resulted in improved outcomes compared to traditional antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.